REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6](B2OC(C)(C)C(C)(C)O2)[CH:7]=1.Br[C:18]1[CH:23]=[C:22]([C:24]2[N:29]=[CH:28][CH:27]=[CH:26][N:25]=2)[C:21]([NH2:30])=[C:20]([N+:31]([O-:33])=[O:32])[CH:19]=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].CCO>[Br-].C([N+](C)(C)C)CCCCCCCCCCCCCCC.CC([O-])=O.CC([O-])=O.[Pd+2].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O>[F:1][C:2]1[CH:7]=[C:6]([C:18]2[CH:23]=[C:22]([C:24]3[N:29]=[CH:28][CH:27]=[CH:26][N:25]=3)[C:21]([NH2:30])=[C:20]([N+:31]([O-:33])=[O:32])[CH:19]=2)[CH:5]=[N:4][CH:3]=1 |f:2.3.4.5,7.8,9.10.11|
|
Name
|
|
Quantity
|
95 g
|
Type
|
reactant
|
Smiles
|
FC=1C=NC=C(C1)B1OC(C(O1)(C)C)(C)C
|
Name
|
|
Quantity
|
104.55 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C(=C1)C1=NC=CC=N1)N)[N+](=O)[O-]
|
Name
|
K3PO4
|
Quantity
|
93.1 g
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
1.28 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCCCCCCCCCCCCCC)[N+](C)(C)C
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Name
|
|
Quantity
|
3.74 g
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The heterogeneous reaction mixture was stirred vigorously (>300 rpm)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 3 L round-bottom flask was fitted with a mechanical overhead stirrer, a reflux condenser
|
Type
|
CUSTOM
|
Details
|
a thermometer and purged with N2
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
CUSTOM
|
Details
|
After 6 hours a sample was removed for analysis of reaction completion (method C)
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 30° C.
|
Type
|
ADDITION
|
Details
|
water (10 vol) was added
|
Type
|
STIRRING
|
Details
|
the reaction stirred for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The resulting slurry was filtered
|
Type
|
WASH
|
Details
|
the filter cake washed with water (2×5 vol) and acetonitrile (2×5 vol)
|
Type
|
ADDITION
|
Details
|
The filter cake was then charged back to the flask and water
|
Type
|
ADDITION
|
Details
|
added (10 vol)
|
Type
|
STIRRING
|
Details
|
The slurry was stirred for 3 h at 30° C.
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
filtered again
|
Type
|
CUSTOM
|
Details
|
to dry under vacuum at 60-80° C. for 12 h
|
Duration
|
12 h
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=NC1)C1=CC(=C(C(=C1)C1=NC=CC=N1)N)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 104.87 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 95.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |